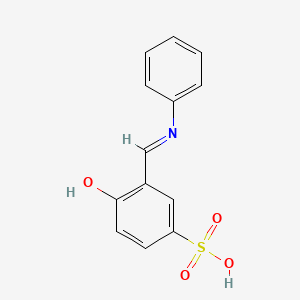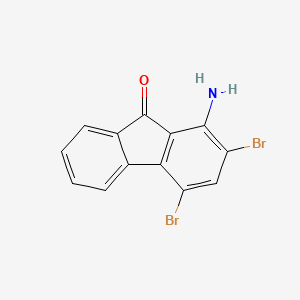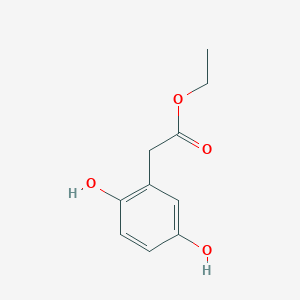
Ethyl 2,5-dihydroxyphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-dihydroxyphenylacetate is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.205 g/mol It is a derivative of phenylacetic acid and is characterized by the presence of two hydroxyl groups on the benzene ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,5-dihydroxyphenylacetate can be synthesized through the esterification of 2,5-dihydroxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification .
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form this compound derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenylacetate derivatives.
Substitution: Various substituted phenylacetate compounds depending on the reagents used.
Scientific Research Applications
Ethyl 2,5-dihydroxyphenylacetate has been studied for its potential inhibitory activities against HIV-1 replication. It has shown promising results with EC50 values indicating potent activity . Additionally, this compound is of interest in the development of new pharmaceuticals and as a building block in organic synthesis.
Mechanism of Action
The exact mechanism of action of ethyl 2,5-dihydroxyphenylacetate in inhibiting HIV-1 replication is not fully understood. it is believed to interfere with viral replication processes, possibly by targeting viral enzymes or disrupting viral RNA synthesis .
Comparison with Similar Compounds
- Methyl 2,5-dihydroxyphenylacetate
- Butyl 2,5-dihydroxyphenylacetate
- 2-O-β-D-glucopyranosyloxy-5-hydroxyphenylacetic acid
Comparison: this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and butyl counterparts. The presence of the ethyl group may also affect its pharmacokinetic properties, making it a compound of interest for further research .
Properties
CAS No. |
76196-46-8 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-(2,5-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3 |
InChI Key |
QTMILHTUDCGNJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


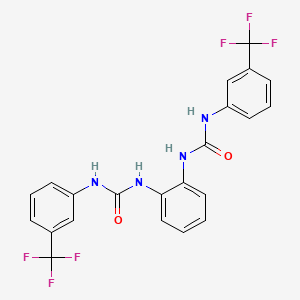

![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

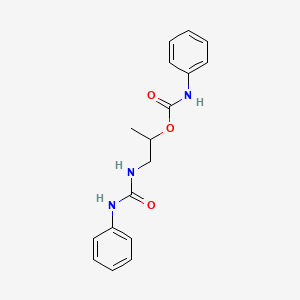
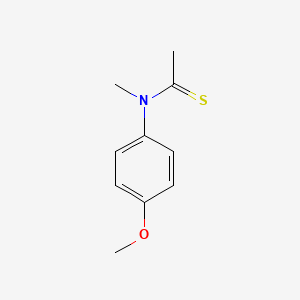

![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)


